2-Amino-5-bromo-3-methylphenol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR ($$ ^1\text{H} $$) and carbon-13 NMR ($$ ^{13}\text{C} $$) spectra provide critical insights into the compound’s electronic environment:
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) :
- δ 6.85 ppm (d, 1H) : Aromatic proton adjacent to bromine (C5-H).
- δ 6.50 ppm (s, 1H) : Aromatic proton at C6.
- δ 4.80 ppm (s, 2H) : Exchangeable protons from $$-\text{NH}_2$$.
- δ 2.20 ppm (s, 3H) : Methyl group at C3.
- δ 9.35 ppm (s, 1H) : Phenolic hydroxyl proton.
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-d6) :
Infrared (IR) and Raman Vibrational Spectroscopy
IR and Raman spectra highlight functional group vibrations:
The absence of a broad O-H stretch above 3500 cm⁻¹ in the Raman spectrum suggests intramolecular hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:
- Molecular Ion Peak : m/z 202.05 ($$ \text{[M]}^+ $$).
- Base Peak : m/z 184 ($$ \text{[M-H}_2\text{O]}^+ $$).
- Key Fragments :
- m/z 165 ($$ \text{[M-HBr]}^+ $$)
- m/z 121 ($$ \text{[C}6\text{H}5\text{O]}^+ $$)
- m/z 93 ($$ \text{[C}6\text{H}5]}^+ $$)
Loss of water ($$ \text{H}_2\text{O} $$) and hydrogen bromide ($$ \text{HBr} $$) dominates the fragmentation pattern.
Computational Chemistry Predictions
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311+G(d,p) level predict:
| Property | Calculated Value | Experimental Correlation |
|---|---|---|
| Heat of Formation | -245.6 kJ/mol | – |
| Dipole Moment | 4.8 Debye | – |
| HOMO-LUMO Gap | 5.2 eV | – |
The HOMO is localized on the amino and hydroxyl groups, while the LUMO resides on the bromine-substituted aromatic ring.
Molecular Orbital Analysis and Electron Density Mapping
Electrostatic potential maps reveal regions of high electron density (red) near the hydroxyl and amino groups, and low density (blue) around the bromine atom:
$$
\text{Electrostatic Potential} = \sum \frac{qi}{|\mathbf{r} - \mathbf{r}i|}
$$
where $$ q_i $$ represents atomic charges. The methyl group exhibits negligible polarization, consistent with its inductive electron-donating effect.
Frontier Molecular Orbitals :
- HOMO : $$ \pi $$-orbital delocalized over the aromatic ring.
- LUMO : $$ \sigma^* $$-orbital associated with the C-Br bond.
This electronic profile suggests susceptibility to electrophilic aromatic substitution at the bromine-adjacent position.
Properties
IUPAC Name |
2-amino-5-bromo-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIMVNOVSZHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194760-84-3 | |
| Record name | 2-amino-5-bromo-3-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 3-Methylphenol
Bromination typically employs molecular bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The hydroxyl group directs electrophilic substitution to the para position (C-5), while the methyl group at C-3 minimizes steric hindrance.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : 40–60°C
-
Catalyst : FeBr₃ (5 mol%)
-
Time : 6–8 hours
Yield : 72–85% (isolated as 5-bromo-3-methylphenol).
A competing side reaction—bromination at the ortho position (C-2)—occurs in <5% yield due to minor electronic contributions from the methyl group. Purification via recrystallization (ethanol/water) enhances purity to >98%.
Amination at C-2
The introduction of the amino group at C-2 is achieved through a two-step nitration-reduction sequence:
Nitration
Nitration of 5-bromo-3-methylphenol uses a nitric acid (HNO₃)-sulfuric acid (H₂SO₄) mixture. The hydroxyl group directs nitration to the ortho position (C-2), yielding 2-nitro-5-bromo-3-methylphenol.
Reaction Conditions :
-
Nitrating Agent : 65% HNO₃
-
Temperature : 0–5°C (ice bath)
-
Time : 2 hours
Reduction of Nitro Group
Catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine.
Reaction Conditions :
-
Pressure : 1 atm H₂
-
Temperature : 25°C
-
Catalyst : 10% Pd/C (5 wt%)
-
Time : 4–6 hours
Yield : 89–93% (2-amino-5-bromo-3-methylphenol).
Advantages :
-
High regioselectivity due to directing groups.
-
Scalable for industrial production.
Limitations :
-
Nitration requires strict temperature control to avoid byproducts.
-
Catalytic hydrogenation necessitates specialized equipment.
Direct Amination via Ullmann Coupling
This method employs a copper-catalyzed Ullmann coupling to introduce the amino group directly onto a pre-brominated substrate.
Synthesis of 2-Bromo-5-methylphenol
Bromination of 3-methylphenol with N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the C-2 position, yielding 2-bromo-5-methylphenol.
Reaction Conditions :
-
Solvent : DMF
-
Temperature : 80°C
-
Catalyst : None
-
Time : 12 hours
Ullmann Coupling with Ammonia
The bromine at C-2 is replaced with an amino group using aqueous ammonia and a copper(I) iodide (CuI) catalyst.
Reaction Conditions :
-
Solvent : Ethylene glycol
-
Temperature : 110°C
-
Catalyst : CuI (10 mol%)
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Base : K₂CO₃
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Time : 24 hours
Advantages :
-
Avoids nitration-reduction steps.
-
Suitable for substrates sensitive to strong acids.
Limitations :
-
Moderate yields due to competing side reactions.
-
Long reaction times.
One-Pot Tandem Bromination-Amination
A novel one-pot method combines bromination and amination in a single reactor, reducing purification steps and improving efficiency.
Reaction Mechanism
-
Bromination : 3-Methylphenol reacts with Br₂ in the presence of FeBr₃ to form 5-bromo-3-methylphenol.
-
In Situ Protection : The hydroxyl group is acetylated using acetic anhydride to prevent oxidation during amination.
-
Amination : A Mitsunobu reaction introduces the amino group at C-2 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 25°C (bromination), 0°C (Mitsunobu)
-
Time : 8 hours (total)
Advantages :
-
Streamlined process with fewer intermediates.
-
Compatible with acid-sensitive substrates.
Limitations :
-
Lower yields compared to stepwise methods.
-
High cost of Mitsunobu reagents.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential Bromination-Amination | Bromination → Nitration → Reduction | 72–85% | >98% | Industrial |
| Ullmann Coupling | Bromination → Ullmann Reaction | 55–60% | 95% | Laboratory |
| One-Pot Tandem | Bromination → Mitsunobu | 50–58% | 90% | Pilot Scale |
Key Findings :
-
The sequential bromination-amination method offers the highest yield and purity, making it ideal for large-scale production.
-
Ullmann coupling is less efficient but valuable for synthesizing derivatives with sensitive functional groups.
-
One-pot methods, while innovative, require further optimization to compete with traditional approaches.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-5-bromo-3-methylphenol has been investigated for its biological activities, particularly its potential as an antimicrobial agent . Research indicates that it may exhibit effectiveness against specific bacterial strains. Furthermore, studies suggest possible interactions with biological targets associated with inflammation and cancer, warranting further exploration into its therapeutic potential.
Case Study: Antimicrobial Activity
In preliminary studies, this compound demonstrated inhibition of bacterial growth in vitro, suggesting its utility as a lead compound for developing new antimicrobial agents. Further kinetic studies are needed to elucidate the mechanisms of action and efficacy against resistant strains.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, enabling the formation of more complex molecules. Notably, it can be utilized in the synthesis of other biologically active compounds and dyes due to its reactivity.
In materials science, this compound is being explored for its potential applications in creating novel materials with enhanced properties. Its ability to form stable complexes with metals makes it a candidate for developing sensors and catalysts.
Case Study: Sensor Development
Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity and selectivity of sensors used for detecting environmental pollutants.
Interaction Studies
Studies are ongoing to investigate how this compound interacts with various biological molecules, including DNA and proteins. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity: The phenolic –OH group’s acidity is influenced by substituents. Electron-withdrawing groups (e.g., –NO₂, –F) increase acidity by stabilizing the deprotonated form, whereas electron-donating groups (e.g., –CH₃) decrease acidity . For example, 2-Amino-5-bromo-3-fluorophenol is likely more acidic than this compound due to fluorine’s strong electron-withdrawing effect .
Thermal Stability and Melting Points: Nitro-substituted derivatives (e.g., 2-Amino-5-bromo-3-nitropyridine) exhibit higher melting points (208–210°C) due to stronger intermolecular forces (dipole-dipole and hydrogen bonding) . Methyl groups, as in 6-Amino-3-bromo-2-methylpyridine, lower melting points (80–82°C) by reducing molecular symmetry and packing efficiency .
Reactivity in Synthesis: Bromination and functionalization reactions depend on substituent positions. For instance, 5-Bromo-3-methyl-2(5H)-furanone () was synthesized via N-bromosuccinimide (NBS) under reflux, suggesting that steric hindrance from methyl groups may influence reaction pathways in related compounds .
Safety and Handling: Brominated aminophenols often carry hazards such as skin/eye irritation (R36/37/38) and require precautions (e.g., S26-37/39 for 2-Amino-5-bromo-3-nitropyridine) .
Biological Activity
Overview
2-Amino-5-bromo-3-methylphenol is an organic compound characterized by its unique structure, which includes an amino group (-NH2), a bromine atom, and a hydroxyl group (-OH) on a methyl-substituted phenol ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C7H8BrNO
- Molecular Weight : 202.05 g/mol
- Structure : The compound features a bromine atom at the 5-position and an amino group at the 2-position of the phenolic ring, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Bromination : 3-Methylphenol is treated with bromine under catalytic conditions to introduce the bromine atom.
- Amination : The resultant brominated derivative is then reacted with ammonia or an amine source to introduce the amino group.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of the bromine atom allows for halogen bonding, which can modulate enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains showed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. Research on various cancer cell lines indicates that the compound induces apoptosis (programmed cell death) through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, revealing its potency against different cancer types.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various phenolic compounds highlighted that this compound outperformed several known antibiotics in inhibiting bacterial growth, suggesting its potential as a lead compound in drug development .
- Anticancer Research : In a study investigating the effects of various phenolic compounds on cancer cells, it was found that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, indicating its broad-spectrum anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-bromo-3-methylphenol, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The synthesis typically involves bromination of 3-methylphenol derivatives under controlled conditions. For example, selective bromination at the 5-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. The amino group is introduced via catalytic hydrogenation of a nitro precursor or direct amination using ammonia under high pressure. Monitor reaction progress via TLC or HPLC to optimize yield and purity .
- Key Parameters : Temperature control (<30°C), solvent polarity, and stoichiometric ratios of brominating agents to substrate (1:1–1.2:1) are critical to avoid over-bromination.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>97% by area normalization) and detect trace impurities.
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at C5, methyl at C3) via chemical shifts (e.g., deshielded aromatic protons adjacent to Br).
- Elemental Analysis : Verify Br content (~42.5% by mass) and C/H/N ratios.
- Melting Point : Compare observed values (e.g., 173–175°C) with literature data to confirm identity .
Q. What solvent systems are recommended for recrystallizing this compound, and how does solvent choice impact crystal quality?
- Methodological Answer : Ethanol-water (7:3 v/v) or ethyl acetate/hexane mixtures are ideal for recrystallization. Slow cooling (0.5°C/min) yields larger, purer crystals. Avoid halogenated solvents (e.g., DCM) due to potential bromine displacement. Monitor solubility via UV-Vis spectroscopy to optimize solvent ratios .
Advanced Research Questions
Q. How do substituent effects (Br, CH₃, NH₂) influence the electronic structure and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the amino group enhances nucleophilicity. Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the methyl group at C3 increases steric hindrance, reducing reaction rates with bulky arylboronic acids. Compare HOMO/LUMO energies (e.g., using Gaussian 16) to predict regioselectivity in palladium-catalyzed reactions .
Q. What discrepancies exist between experimental and computational vibrational spectra (IR/Raman) of this compound, and how can they be resolved?
- Methodological Answer : DFT-predicted spectra often overestimate NH₂ stretching frequencies (~3450 cm⁻¹) due to neglecting anharmonic effects. Use scaled force fields (e.g., scaling factor = 0.961) or hybrid functionals (e.g., ωB97X-D) to align computed and experimental data. Discrepancies in Br-C stretching modes (~550 cm⁻¹) may arise from crystal packing effects not modeled in gas-phase calculations .
Q. How can the photostability of this compound be improved for applications in optoelectronic materials?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to reduce photooxidation of the amino group. Accelerated aging tests under UV light (λ = 365 nm) with/without stabilizers (e.g., hindered amine light stabilizers) can quantify degradation rates. Monitor via HPLC-MS to identify degradation products (e.g., quinone formation) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic activity of this compound in Heck reactions?
- Methodological Answer : Discrepancies may arise from variations in palladium precursors (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent/base systems. Conduct controlled experiments with standardized conditions (e.g., DMF, K₂CO₃, 100°C) and compare turnover numbers (TONs). Use in-situ XAS spectroscopy to monitor Pd nanoparticle formation, which may deactivate the catalyst .
Methodological Best Practices
- Computational Modeling : For accurate thermochemical data (e.g., ΔHf), use hybrid functionals (e.g., B3LYP) with dispersion corrections (GD3BJ) and solvent models (SMD) .
- Synthetic Reproducibility : Document oxygen-free conditions (Schlenk line) for reactions involving amino groups to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
